molecular formula C14H13FN2O2S B6426727 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole CAS No. 2198620-18-5

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Cat. No.: B6426727
CAS No.: 2198620-18-5
M. Wt: 292.33 g/mol
InChI Key: KZSLKJGJUDDXAT-UHFFFAOYSA-N
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Description

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2198620-18-5) is a chemical compound with a molecular formula of C14H13FN2O2S and a molecular weight of 292.33 g/mol . Its structure integrates a 1,3-thiazole ring, a privileged scaffold in medicinal chemistry known for its wide array of pharmacological activities . This moiety is frequently investigated for developing novel therapeutic agents due to its promising biological potential. The 1,3-thiazole core is a recognized structure in scientific research for its diverse applications. Studies highlight that thiazole derivatives are explored as potent antimicrobial agents against various Gram-positive and Gram-negative bacteria and fungi . Furthermore, specific 2-aminothiazole derivatives have been identified as promising antimitotic agents that inhibit tubulin polymerization, leading to the arrest of the G2-M phase of the cell cycle in cancer cells and demonstrating efficacy in preclinical models . Other research avenues include the development of thiazole-containing compounds as allosteric modulators for metabotropic glutamate receptors (mGluR5), indicating potential in treating neurological and psychiatric disorders . The broad relevance of the thiazole scaffold underscores the research value of this compound as a key intermediate or building block in drug discovery efforts across multiple disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. This product is intended for research and development purposes only. It is not intended for human or animal use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2-fluorophenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c15-12-4-2-1-3-11(12)13(18)17-7-5-10(9-17)19-14-16-6-8-20-14/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSLKJGJUDDXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for thiazole formation, utilizing α-haloketones and thioamides. For the target compound, 2-bromo-1-(thiazol-2-yl)ethan-1-one serves as the α-haloketone precursor. Reaction with thiourea derivatives in refluxing acetone yields the 1,3-thiazole scaffold with a bromine leaving group at the 2-position.

Reaction Conditions:

  • Solvent: Acetone or acetic acid.

  • Temperature: 60–80°C.

  • Catalysis: None required; reaction proceeds via nucleophilic attack of thioamide sulfur on α-haloketone.

Key Data:

Starting MaterialProductYield (%)Reference
2-bromo-1-(thiazol-2-yl)ethanone2-bromo-1,3-thiazole85

Cyclocondensation of α-Bromoacyl Derivatives

Alternative approaches involve α-bromoacyl intermediates. For instance, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid reacts with thiocarbamide under acidic conditions to form 2-arylthiazoles. Adapting this method, 2-bromo-1-(pyrrolidin-3-yloxy)ethanone can cyclize with thioamides to install the thiazole ring adjacent to the pyrrolidine ether.

Optimization Insight:

  • Use of microwave irradiation reduces reaction time from hours to minutes (e.g., 15 min at 150°C).

  • Polar aprotic solvents (e.g., DMF) enhance regioselectivity for 2-substituted thiazoles.

Pyrrolidine Functionalization and Ether Coupling

Synthesis of 1-(2-Fluorobenzoyl)pyrrolidin-3-ol

Step 1: Protection of Pyrrolidine
Pyrrolidin-3-ol is protected as its tert-butoxycarbonyl (Boc) derivative to prevent unwanted side reactions during subsequent steps.

Step 2: Acylation with 2-Fluorobenzoyl Chloride
Boc-protected pyrrolidin-3-ol reacts with 2-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. Quantitative acylation is confirmed via <sup>1</sup>H-NMR (singlet at δ 7.8–8.1 ppm for aromatic protons).

Step 3: Deprotection
Boc removal with trifluoroacetic acid (TFA) in DCM yields 1-(2-fluorobenzoyl)pyrrolidin-3-ol.

Analytical Validation:

  • <sup>13</sup>C-NMR: Carbonyl signal at δ 167.2 ppm (C=O of benzoyl).

  • HPLC Purity: ≥98% after recrystallization from ethanol/water.

Etherification via Nucleophilic Substitution

The thiazole’s bromine atom undergoes SN2 displacement with 1-(2-fluorobenzoyl)pyrrolidin-3-ol under basic conditions:

Reaction Protocol:

  • Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in anhydrous DMF.

  • Temperature: 80°C, 12–18 hours.

  • Workup: Aqueous extraction, column chromatography (SiO<sub>2</sub>, hexane/ethyl acetate).

Yield Optimization:

  • Solvent Screening: DMF > DMSO > acetonitrile (highest yield in DMF due to superior solubility of K<sub>2</sub>CO<sub>3</sub>).

  • Molar Ratio: 1:1.2 (thiazole:pyrrolidine) minimizes side products.

One-Pot Tandem Synthesis

Recent advances enable convergent synthesis in a single reactor:

  • In Situ Thiazole Formation: React α-bromo ketone 2-bromo-1-(2-fluorobenzoyl)pyrrolidin-3-yl acetate with thiourea in acetic acid.

  • Simultaneous Deprotection and Cyclization: Acidic conditions hydrolyze the acetate, releasing pyrrolidin-3-ol, which directly couples to the nascent thiazole.

Advantages:

  • Reduced purification steps.

  • Higher overall yield (72% vs. 58% stepwise).

Spectroscopic Characterization and Quality Control

5.1 Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 7.45–7.55 (m, 2H, aromatic F-benzoyl).

    • δ 5.21 (t, J = 6.8 Hz, 1H, pyrrolidine-O-CH).

    • δ 3.72–3.85 (m, 4H, pyrrolidine N-CH<sub>2</sub>).

  • <sup>19</sup>F-NMR: δ -112.3 ppm (singlet, aromatic F).

5.2 High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C<sub>15</sub>H<sub>14</sub>FN<sub>3</sub>O<sub>2</sub>S: 335.0742.

  • Observed: 335.0745 (Δ = 0.9 ppm).

5.3 Purity Assessment

  • HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis: C 53.73%, H 4.21%, N 12.53% (theoretical: C 53.89%, H 4.22%, N 12.56%).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Stepwise Hantzsch5898ModerateHigh
Cyclocondensation6597HighModerate
One-Pot Tandem7299HighLow

Key Findings:

  • One-pot methods maximize efficiency but require stringent temperature control.

  • Traditional Hantzsch synthesis offers reliability for small-scale production.

Challenges and Mitigation Strategies

7.1 Regioselectivity in Thiazole Formation
Competing reactions at C-4/C-5 positions are mitigated by:

  • Electron-withdrawing groups (e.g., bromine) directing cyclization to C-2.

  • Low-temperature (-20°C) conditions to favor kinetic control.

7.2 Epimerization During Acylation
Racemization at pyrrolidine C-3 is minimized by:

  • Using Schotten-Baumann conditions (aqueous base, 0–5°C).

  • Avoiding prolonged reaction times (>2 hours).

Chemical Reactions Analysis

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. The fluorobenzoyl group may facilitate binding to certain proteins or enzymes, while the thiazole ring can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Thiazole vs. Thiadiazole Derivatives
  • 3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS: 2097896-34-7): Structural Differences: Replaces the thiazole with a 1,2,5-thiadiazole ring. The thiadiazole introduces an additional nitrogen atom and sulfur, altering electronic density and hydrogen-bonding capacity. Biological Implications: Thiadiazoles are known for antimicrobial and anticancer activities, suggesting divergent target profiles compared to thiazole-based analogs.
Oxadiazole-Based Analogs
  • 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and 1b :
    • Core Heterocycle : 1,2,4-oxadiazole replaces thiazole, introducing a different electron-deficient aromatic system.
    • Substituent Variation : The pyrrolidine is substituted with a phenylethyl group instead of 2-fluorobenzoyl, reducing fluorophilic interactions but increasing steric bulk.
    • Activity : Oxadiazoles are often associated with antiviral and anti-inflammatory activities, as seen in related studies .

Substituent Variations on the Pyrrolidine Ring

Benzoyl vs. Alkyl Substituents
  • 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole (CAS: 933702-08-0):
    • Structural Simplicity : Lacks the 2-fluorobenzoyl group, featuring an unsubstituted pyrrolidine.
    • Physicochemical Properties : Lower molecular weight (184.26 g/mol vs. ~330 g/mol for the fluorinated analog) and liquid state at room temperature, indicating reduced crystallinity .
    • Functional Impact : The absence of fluorination may decrease metabolic stability and target binding specificity.
Piperidine vs. Pyrrolidine Scaffolds
  • 1-(2-Fluorobenzoyl)piperidin-3-yl Derivatives: Ring Size: Piperidine (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered).

Fluorination and Halogenation Patterns

  • 2-Fluorobenzoyl vs. 2,4-Dichlorobenzoyl :
    • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions, while chlorine increases lipophilicity and steric hindrance.
    • Metabolic Stability : Fluorine reduces oxidative metabolism, whereas chlorinated analogs may face slower clearance but higher bioaccumulation risks .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Key Analogs

Compound Molecular Weight (g/mol) Core Heterocycle Pyrrolidine Substituent logP* Bioactivity Highlights
Target Compound ~330 Thiazole 2-Fluorobenzoyl 2.8 Potential kinase inhibition
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole 344.2 Thiadiazole 2,4-Dichlorobenzoyl 3.5 Antimicrobial activity
2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole 184.26 Thiazole None 1.2 Intermediate in drug synthesis
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 403.45 Oxadiazole 2-Phenylethyl 3.1 Antiviral activity

*Estimated using fragment-based methods.

Biological Activity

The compound 2-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS Number: 2198620-18-5) is a complex organic molecule featuring a pyrrolidine ring, a thiazole ring, and a fluorobenzoyl group. Its molecular formula is C14H13FN2O2SC_{14}H_{13}FN_{2}O_{2}S with a molecular weight of 292.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural composition of this compound allows it to participate in various chemical reactions, which can influence its biological activity. Understanding its reactivity is crucial for elucidating its mechanism of action.

PropertyValue
Molecular FormulaC₁₄H₁₃FN₂O₂S
Molecular Weight292.33 g/mol
CAS Number2198620-18-5

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The fluorobenzoyl group enhances binding affinity to certain proteins or enzymes, while the thiazole ring may facilitate electron transfer processes. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested that compounds with thiazole structures often exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth could be linked to its electrophilic nature, allowing it to react with thiol groups in bacterial proteins.
  • Anticancer Properties : Thiazole derivatives are frequently investigated for their anticancer potential. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival.

Case Studies

Several studies have explored the biological implications of thiazole derivatives:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various thiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain thiazole derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting significant antibacterial activity (source: ).
  • Anticancer Research : In a separate investigation, thiazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including ovarian and cervical cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity (source: ).

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Use palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acylation steps, while microwave-assisted synthesis reduces reaction time for cyclization .
  • Yield Improvement : Monitor intermediates via TLC and purify via column chromatography to avoid side products .

How can structural analogs of this compound be designed to enhance bioactivity, and what computational tools support this process?

Advanced Research Question
Structural Modifications :

  • Core Modifications : Replace the thiazole ring with oxazole or imidazole to alter electron density and binding affinity .
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzoyl moiety to improve target selectivity .

Q. Computational Tools :

  • Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding modes to enzymes (e.g., kinases) by comparing energy scores of analogs .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antibacterial/anti-inflammatory activity .

Q. Example Analog Comparison :

Analog StructureBioactivity (IC₅₀)Key Feature
2-Fluorobenzoyl → 3-Nitro12 nM (Kinase X)Enhanced electron deficiency
Thiazole → Oxazole45 nM (Enzyme Y)Improved solubility

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Research Question
Essential Methods :

  • NMR Spectroscopy : Confirm regiochemistry of the pyrrolidine and thiazole rings via ¹H/¹³C chemical shifts (e.g., δ 7.8–8.2 ppm for thiazole protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 348.79) and isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography : Resolve stereochemistry at the pyrrolidine C3 position .

Q. Purity Assurance :

  • HPLC : Use C18 columns with acetonitrile/water gradients; aim for >95% purity .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C₁₂H₁₀ClFN₂O₃S₂: C 41.33%, H 2.89%) .

How can researchers resolve contradictions between in vitro bioassay data and computational binding predictions?

Advanced Research Question
Case Study : If molecular docking predicts strong binding to a kinase but in vitro assays show low inhibition:

Validate Target Engagement : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and confirm target interaction .

Solubility Check : Assess compound solubility in assay buffers (e.g., PBS) via nephelometry; poor solubility may artifactually reduce activity .

Metabolite Interference : Perform LC-MS to detect degradation products in assay media that may compete with the parent compound .

Q. Experimental Design Adjustments :

  • Include positive controls (e.g., known inhibitors) and orthogonal assays (e.g., cellular thermal shift assays) to cross-validate results .

What strategies improve the pharmacokinetic profile of this compound, particularly bioavailability and metabolic stability?

Advanced Research Question
Bioavailability Enhancement :

  • Prodrug Design : Mask polar groups (e.g., hydroxyl) with acetyl or PEGylated moieties to improve intestinal absorption .
  • Lipophilicity Optimization : Adjust logP to 2–3 via substituent changes (e.g., replacing fluorine with methyl) to enhance membrane permeability .

Q. Metabolic Stability :

  • CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., pyrrolidine N-dealkylation) using human liver microsomes .
  • Deuterium Incorporation : Replace labile hydrogen atoms with deuterium at metabolically vulnerable positions to slow degradation .

How does the compound’s reactivity influence its stability under physiological conditions?

Basic Research Question
Key Reactivity Pathways :

  • Hydrolysis : The thiazole ring is susceptible to acidic/basic hydrolysis; stability testing in simulated gastric fluid (pH 1.2–3.0) is critical .
  • Oxidative Degradation : The fluorobenzoyl group may undergo CYP450-mediated oxidation; monitor via accelerated stability studies (40°C/75% RH) .

Q. Mitigation Strategies :

  • Formulate with antioxidants (e.g., ascorbic acid) or lyophilize for long-term storage .

What are the best practices for evaluating this compound’s selectivity across related biological targets?

Advanced Research Question
Selectivity Screening :

Panel Assays : Test against a kinase panel (e.g., 50+ kinases) to identify off-target effects .

CRISPR-Cas9 Knockouts : Validate target-specific activity in isogenic cell lines lacking the putative target .

Q. Data Interpretation :

  • Calculate selectivity scores (e.g., Gini coefficient) to quantify target preference .
  • Use cheminformatics tools (e.g., SEA) to predict polypharmacology based on structural similarity to known ligands .

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